

# Preliminary Efficacy of SCH 900822 (Ulixertinib): A Technical Guide

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## Compound of Interest

Compound Name: SCH 900822

Cat. No.: B15496157

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This technical guide provides a comprehensive overview of the preliminary efficacy studies of **SCH 900822**, also known as ulixertinib or BVD-523. Ulixertinib is a first-in-class, orally available, and reversible ATP-competitive inhibitor of extracellular signal-regulated kinase 1 (ERK1) and 2 (ERK2). As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1/2 are critical regulators of cell proliferation and survival and are often dysregulated in various cancers. This document synthesizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the compound's mechanism of action and experimental workflows.

## Core Data Summary

The preclinical efficacy of ulixertinib has been demonstrated through a series of in vitro and in vivo studies, establishing its potency against ERK1/2 and its anti-proliferative effects in cancer models harboring MAPK pathway mutations.

## In Vitro Efficacy

Ulixertinib demonstrates potent enzymatic and cellular activity. Biochemical assays confirm its high affinity for ERK1 and ERK2. In cellular models, it effectively inhibits downstream signaling and cell proliferation at nanomolar concentrations.

Parameter	Target/Cell Line	Value	Reference
Biochemical Potency			
Ki	ERK1	<0.3 nM	[1]
Ki	ERK2	0.04 ± 0.02 nM	[2]
IC50	ERK2	<0.3 nM	[1]
Cellular Activity			
p-RSK Inhibition IC50	A375 (BRAF V600E)	140 nM	[1]
Cell Proliferation IC50	A375 (BRAF V600E)	180 nM	[1]

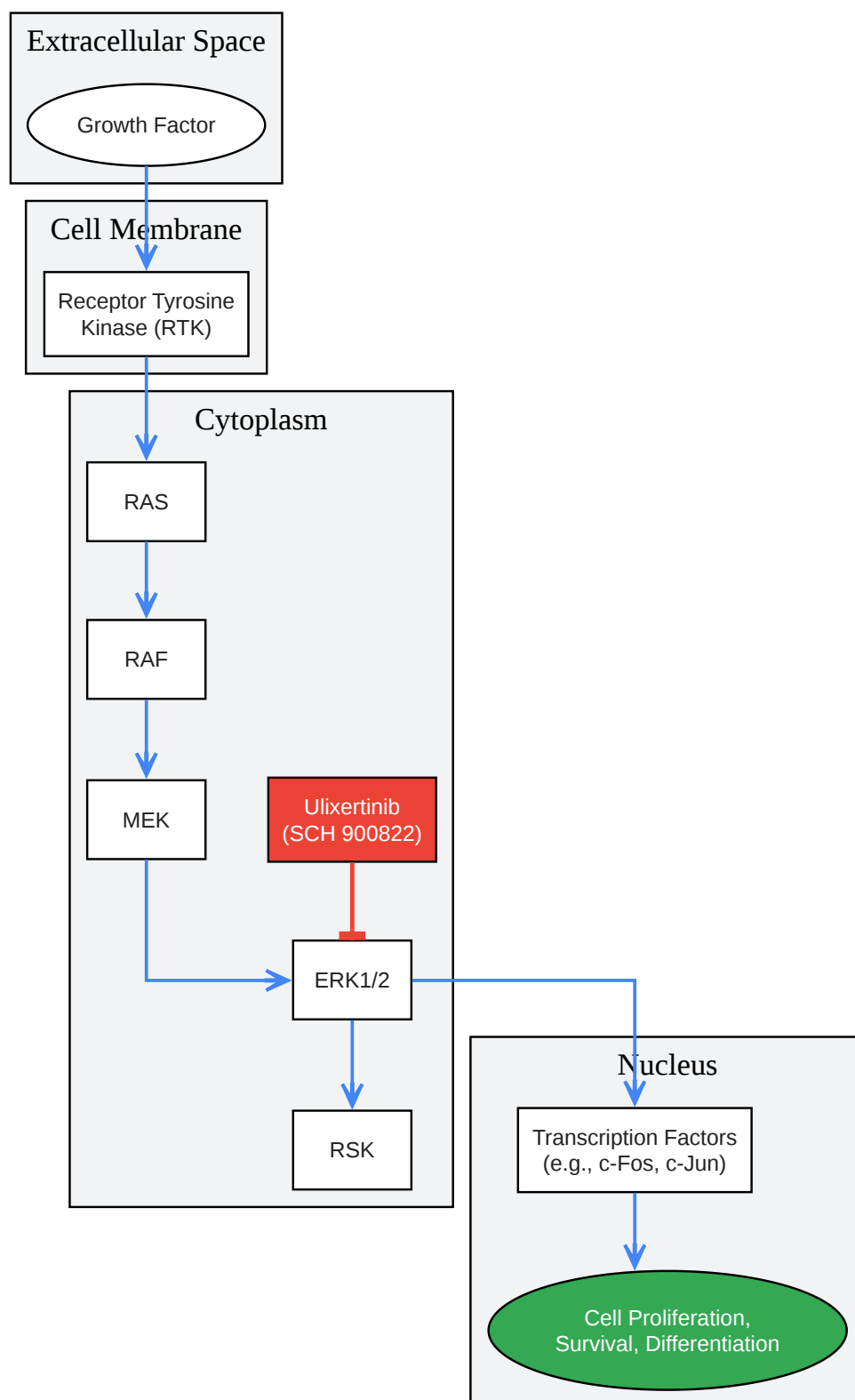
## In Vivo Efficacy

In xenograft models of human cancers, orally administered ulixertinib has shown significant dose-dependent anti-tumor activity, including tumor growth inhibition and regression.

Model (Cell Line)	Mutation	Dosing Regimen (Oral Gavage)	Tumor Growth Inhibition (TGI) / Regression	Reference
Melanoma (A375)	BRAF V600E	50 mg/kg BID	71% TGI	[3]
Melanoma (A375)	BRAF V600E	100 mg/kg BID	99% TGI with 7 partial regressions	[3]
Colorectal (Colo205)	BRAF V600E	25 mg/kg BID	25.2% T/C	[3]
Colorectal (Colo205)	BRAF V600E	50 mg/kg BID	-48.2% Regression (T/Ti)	[3]
Colorectal (Colo205)	BRAF V600E	75 mg/kg BID	-77.2% Regression (T/Ti)	[3]
Colorectal (Colo205)	BRAF V600E	100 mg/kg BID	-92.3% Regression (T/Ti)	[3]
Pancreatic (MIAPaCa2)	KRAS G12C	100 mg/kg BID	5.3% T/C	[3]

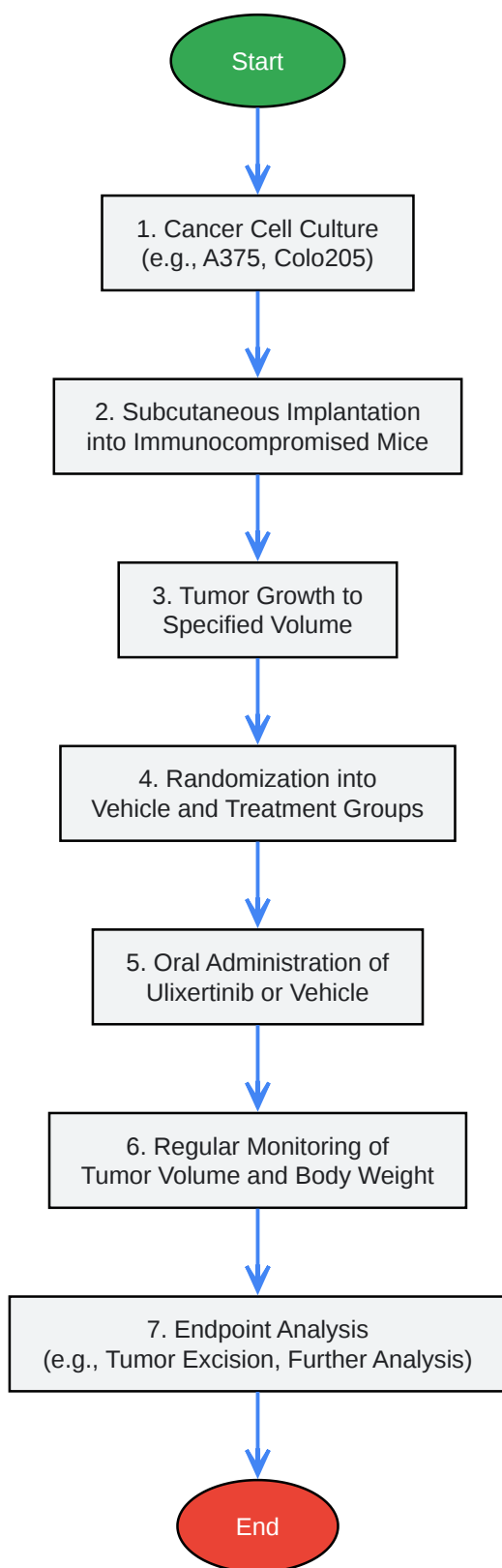
## Signaling Pathway and Experimental Workflows

Visual diagrams are provided to illustrate the mechanism of action of ulixertinib and the general workflows for key preclinical experiments.



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### MAPK Signaling Pathway and Ulixertinib's Point of Inhibition.



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